Benazepril ethyl ester

Pharmaceutical analysis Impurity profiling Regulatory compliance

Ensure regulatory compliance in your benazepril hydrochloride ANDA submissions by sourcing Benazepril Ethyl Ester (CAS 103129-58-4), the unhydrolyzed prodrug specified as USP Related Compound G and Ph. Eur. Impurity G. With its defined (3S,2'S) stereochemistry, this essential analytical reference standard cannot be substituted by generic analogs without invalidating system suitability (RRT ~1.38) and failing ICH Q3A/Q3B impurity thresholds. Procure with full characterization data for precise quantification against the compendial 0.15% acceptance criterion.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
CAS No. 103129-58-4
Cat. No. B046385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril ethyl ester
CAS103129-58-4
Synonyms[S-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester; 
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC
InChIInChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1
InChIKeyNKPNCAYTOLXSEG-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 15 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril Ethyl Ester (CAS 103129-58-4) as a Critical Reference Standard for ACE Inhibitor Pharmaceutical Quality Control


Benazepril ethyl ester (CAS 103129-58-4), also known as Benazepril Related Compound G (USP) or Benazepril Hydrochloride Impurity G (Ph. Eur.), is a chiral diester prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat [1]. As a specified impurity in benazepril hydrochloride drug substance and finished products, this compound serves as an essential analytical reference standard for method development, method validation, and quality control release testing during commercial production [2]. Its molecular formula is C26H32N2O5 with a molecular weight of 452.5 g/mol, and it is characterized by two stereocenters (3S, 2'S configuration) critical to its chromatographic retention behavior [1]. Procurement is driven by compendial requirements (USP, Ph. Eur.) and ANDA regulatory submissions, not by standalone therapeutic utility.

Why Generic Benazepril Ethyl Ester Substitution is Inadmissible in Regulated Pharmaceutical Analysis


Benazepril ethyl ester cannot be substituted with any generic or in-class compound due to its specific designation as a compendial impurity standard (USP Benazepril Related Compound G; Ph. Eur. Impurity G) with exact stereochemical and chemical identity requirements . Unlike the active pharmaceutical ingredient (API) benazepril hydrochloride (CAS 86541-74-4) or its active metabolite benazeprilat (CAS 86541-78-8), this compound is the unhydrolyzed ethyl ester that persists as a process-related impurity in benazepril drug substance, requiring its unique quantification in stability studies and batch release testing . Furthermore, its chromatographic properties, including specific retention time and resolution from the API and other impurities, are established in validated HPLC methods described in pharmacopeial monographs; substitution with any other impurity standard (e.g., Benazepril Related Compound A, B, C, or tert-butyl ester analogs) would invalidate method system suitability and render ANDA submissions non-compliant with ICH Q3A/Q3B guidelines [1].

Benazepril Ethyl Ester (CAS 103129-58-4): Quantitative Differentiation from Analogs in Pharmaceutical Analysis


Compendial Identity and Purity Specification: Benazepril Ethyl Ester vs. Benazepril Hydrochloride API

Benazepril ethyl ester is defined by USP as Benazepril Related Compound G and by Ph. Eur. as Benazepril Hydrochloride Impurity G. Its identity is unequivocally assigned to CAS 103129-58-4, whereas the benazepril hydrochloride API is CAS 86541-74-4. A direct head-to-head comparison in a validated HPLC method for benazepril hydrochloride drug substance reveals that the impurity G (benazepril ethyl ester) exhibits a relative retention time (RRT) of approximately 1.38 relative to benazepril (RRT = 1.0), with a specified acceptance criterion of not more than (NMT) 0.15% area normalization . In contrast, the API peak area for benazepril must constitute >98.0% of total integrated peak area. The quantified difference is that any benazepril ethyl ester content above 0.15% fails USP/Ph. Eur. monograph requirements, whereas the API must be present as the overwhelming majority component .

Pharmaceutical analysis Impurity profiling Regulatory compliance

Pharmacokinetic Prodrug Differentiation: Benazepril Ethyl Ester vs. Active Metabolite Benazeprilat

Benazepril ethyl ester functions as a prodrug that requires in vivo hydrolysis by hepatic esterases to release the active ACE inhibitor benazeprilat. A cross-study comparison of pharmacokinetic data demonstrates that perorally dosed benazeprilat is poorly absorbed in rats, whereas benazepril hydrochloride (the ethyl ester prodrug) is well absorbed in rats, dogs, and baboons, with a fast onset of absorption [1]. In human volunteers, after a single 20 mg oral dose of benazepril HCl, peak plasma concentration (Cmax) of intact benazepril was 0.58 ± 0.13 nmol/g at 0.5 h, while the active metabolite benazeprilat achieved Cmax of 0.84 ± 0.25 nmol/g at 1 h [2]. The area under the curve (AUC) for benazepril accounted for only 5% of total radioactivity, whereas benazeprilat accounted for ~50% [2]. This demonstrates that benazepril ethyl ester serves as a bioavailability-enhancing prodrug, whereas benazeprilat is the direct active species.

Pharmacokinetics Prodrug metabolism Bioavailability

Synthesis Efficiency: Microwave-Assisted vs. Conventional Preparation of Benazepril Ethyl Ester Intermediate

The synthesis of a key benazepril ethyl ester intermediate, ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one-1-acetate, was optimized using microwave irradiation compared to conventional heating. Under microwave conditions, the reaction time was reduced from 4-6 hours (conventional reflux) to 10-15 minutes, with a comparable yield of 85-90% [1]. The microwave method also required lower energy input and produced fewer side products, as evidenced by cleaner HPLC chromatograms. This quantitative improvement in reaction efficiency directly impacts the cost and scalability of benazepril ethyl ester production for reference standard manufacturing.

Process chemistry Synthetic methodology Reaction optimization

Analytical Method Sensitivity: Quantification Limit of Benazepril Ethyl Ester vs. Other Impurities in Benazepril HCl

A validated HPLC method for benazepril hydrochloride drug substance demonstrates that the limit of quantitation (LOQ) for benazepril ethyl ester (Impurity G) is 0.05% relative to the API, with a signal-to-noise ratio (S/N) >10. In comparison, the LOQ for benazepril related compound A (the corresponding acid) is 0.10%, and for the unknown impurity at RRT 1.25 it is 0.15% . This indicates that benazepril ethyl ester can be detected and quantified at a lower level than several co-occurring impurities, enabling more rigorous control of this specific process-related impurity. The method was linear over the range 0.05% to 0.5% with a correlation coefficient (r²) of 0.999 .

HPLC method validation Trace analysis Pharmaceutical quality control

Primary Industrial and Research Use Cases for Benazepril Ethyl Ester (CAS 103129-58-4) Based on Differentiating Evidence


Regulatory Impurity Testing for Benazepril Hydrochloride Drug Substance and Finished Dosage Forms

Pharmaceutical manufacturers and contract testing laboratories procure benazepril ethyl ester as a USP/Ph. Eur. reference standard for quantifying the specified impurity G in benazepril hydrochloride API and tablets. The standard is used to establish system suitability (resolution >2.0 between benazepril and benazepril ethyl ester) and to calculate impurity content against a 0.15% acceptance criterion. Any batch exceeding this limit fails monograph requirements and cannot be released for commercial distribution, making this compound essential for ANDA submissions and commercial QC .

Analytical Method Development and Validation for Forced Degradation Studies

Benazepril ethyl ester is employed as a key marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate method specificity and stability-indicating capability. The compound's distinct retention time (RRT ~1.38) and known UV spectrum allow analysts to confirm that degradation products do not co-elute with the parent API or other impurities. This is particularly important because benazepril ethyl ester can form via esterification under acidic conditions or persist as an unreacted intermediate from synthesis, and its quantification ensures that degradation pathways do not generate new impurities above the ICH Q3B identification threshold .

Pharmacokinetic and Metabolism Studies of Benazepril Prodrug Activation

Researchers investigating the pharmacokinetics of benazepril hydrochloride utilize benazepril ethyl ester as a reference standard for LC-MS/MS bioanalytical method development. The compound serves as the intact prodrug standard, enabling precise quantification of benazepril concentrations in plasma alongside its active metabolite benazeprilat. This is critical for understanding the rate and extent of prodrug conversion, which directly influences the onset and duration of ACE inhibition. The 10-fold difference in AUC contribution between benazepril (5%) and benazeprilat (50%) underscores the importance of accurate quantitation of the prodrug to model in vivo performance [1].

Synthetic Process Development and Scale-Up for Benazepril Hydrochloride Manufacturing

Process chemists developing improved synthetic routes for benazepril hydrochloride use benazepril ethyl ester as a reference to monitor reaction completeness and side-product formation. For instance, in the condensation of L-homophenylalanine ethyl ester with a benzazepinone intermediate, benazepril ethyl ester is the desired product before final salt formation. Quantification of this intermediate by HPLC ensures that the reaction proceeds with >95% conversion and that chiral integrity is maintained (two stereocenters). Additionally, the microwave-assisted synthesis of a key benazepril ethyl ester precursor demonstrates a 24-36x reduction in reaction time, providing a scalable, energy-efficient route for reference standard manufacturers and API producers [2].

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